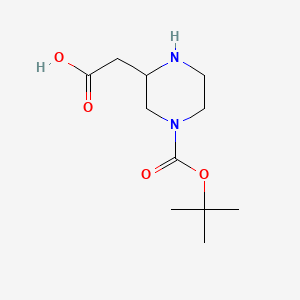

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVUIFTKFUZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659678 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183591-72-2 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block in medicinal chemistry. This document details a plausible synthetic route, expected analytical data, and a general workflow for its characterization, based on established chemical principles and data from structurally related compounds.

Compound Overview

This compound (also known as tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate) is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen or the carboxylic acid. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 183591-72-2 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Synthesis Pathway

A likely precursor for this synthesis is tert-butyl piperazine-2-carboxylate. The synthesis would proceed via alkylation of the unprotected nitrogen, followed by hydrolysis of the methyl ester.

Caption: Proposed two-step synthesis pathway.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established methodologies for similar compounds.

Step 1: Synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

This step involves the N-alkylation of tert-butyl piperazine-2-carboxylate with methyl bromoacetate.

Materials:

-

tert-butyl piperazine-2-carboxylate

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl piperazine-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture to remove the THF.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected data from key analytical techniques.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | COOH |

| ~4.0-4.2 | m | 1H | N-CH-CH₂COOH |

| ~3.0-3.8 | m | 6H | Piperazine ring protons |

| ~2.5-2.8 | m | 2H | CH₂-COOH |

| 1.46 | s | 9H | C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | COOH |

| ~155 | N-COO-tBu |

| ~80 | C(CH₃)₃ |

| ~50-55 | Piperazine ring carbons |

| ~40-45 | CH₂-COOH |

| 28.4 | C(CH₃)₃ |

Table 4: Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 245.1445 |

| [M+Na]⁺: 267.1264 |

Table 5: High-Performance Liquid Chromatography (HPLC) Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Detection | UV at 210 nm |

| Expected Purity | >95% |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Caption: General workflow for compound characterization.

Application in Drug Discovery

This compound is a versatile building block. The presence of a protected amine and a free carboxylic acid allows for sequential and site-selective modifications, making it highly valuable in the construction of compound libraries for drug screening.

Caption: Use as a scaffold in library synthesis.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to adapt the proposed protocols based on their laboratory settings and to perform thorough analytical testing to verify the identity and purity of the final compound.

References

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related structural analogs to provide a representative understanding of its characteristics. The piperazine scaffold is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents, particularly those targeting the central nervous system.[1][2] This document collates available information on its identity, properties, and handling, alongside a plausible synthetic approach based on established chemical methodologies.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl)acetic acid | N/A |

| Synonyms | 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [4][5][6][7] |

| CAS Number | 183591-72-2 | [3][4][5][6][7][8][9] |

| Molecular Formula | C11H20N2O4 | [3][9] |

| Molecular Weight | 244.29 g/mol | [3][9] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | White to Yellow Solid | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | [3] |

| Solubility | No data available | N/A |

| pKa (strongest acidic) | 4.1 (predicted) | N/A |

| pKa (strongest basic) | 8.5 (predicted) | N/A |

| LogP | 0.5 (predicted) | N/A |

Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of a structurally related diester, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This would likely involve the alkylation of a suitable protected piperazine precursor.

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the alkylation of N-Boc-piperazine with an appropriate haloacetic acid ester, followed by selective hydrolysis of the ester to yield the desired carboxylic acid. The choice of haloacetate and reaction conditions would be critical to control selectivity and yield.

Spectroscopic Characterization (Predicted)

While experimental spectra for the target molecule are not available, predicted 1H and 13C NMR shifts can be estimated based on the analysis of structurally similar compounds.

-

¹H NMR: Protons on the piperazine ring are expected to appear in the range of 2.5-4.0 ppm. The methylene protons of the acetic acid moiety would likely be observed around 2.5-3.0 ppm. The tert-butyl group protons would present as a sharp singlet around 1.4 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected around 170-180 ppm, while the Boc carbonyl would be around 155 ppm. The carbons of the piperazine ring would likely fall in the 40-60 ppm range.

-

Mass Spectrometry: The nominal mass would be 244 g/mol . Expected fragments would include the loss of the Boc group (100 Da) and the carboxylic acid group (45 Da).

Biological and Pharmacological Context

Piperazine derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities.[1] They are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[2] The piperazine moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

While no specific biological data for this compound has been published, its structural motifs suggest potential applications as a scaffold in the design of novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent functionalization.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard Information and Handling Precautions

| Category | Information | Source |

| GHS Hazard Statements | Not classified. Handle with care as potential hazards are not fully known. | [3] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [3] |

| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [3] |

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides the available information and a framework for its potential use based on the known properties of related piperazine derivatives. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential in various therapeutic areas.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.183591-72-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. 368442-00-6 | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | Amides | Ambeed.com [ambeed.com]

- 9. Page loading... [guidechem.com]

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid CAS number 183591-72-2

An in-depth technical guide on 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a notable chemical entity in the landscape of scientific research and pharmaceutical development. This document is tailored for researchers, scientists, and professionals in drug development, offering a concise yet thorough overview of its chemical properties and its role as a versatile building block in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing essential data for its handling, application in synthesis, and integration into research protocols.

| Property | Data |

| CAS Number | 183591-72-2 |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | White to off-white solid |

| Purity | Commonly available at ≥95% |

Biological Activity and Mechanism of Action

Extensive literature searches indicate that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules. There is currently no publicly available data on the specific biological activity, pharmacological profile, or mechanism of action of this compound itself. The piperazine moiety is a common scaffold in many biologically active compounds, suggesting that derivatives of this molecule could be of interest in drug discovery. However, the compound with CAS number 183591-72-2 has not been reported to have undergone significant biological evaluation on its own.

Due to the absence of specific biological studies, there are no known signaling pathways associated with this compound.

Application in Synthetic Chemistry

The primary utility of this compound lies in its role as a versatile scaffold in organic synthesis, particularly in the field of medicinal chemistry. The presence of a protected piperazine ring and a carboxylic acid functional group allows for a variety of chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen provides stability during certain reaction conditions and can be readily removed to allow for further functionalization. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or other transformations.

Below is a generalized workflow illustrating how a building block like this compound might be utilized in a drug discovery program.

Experimental Protocols

A general, hypothetical synthesis approach is outlined in the workflow diagram below. This represents a common strategy for this class of compounds but is not a validated protocol for the specific synthesis of the title compound.

Disclaimer: The experimental workflows provided are generalized representations and should not be considered as established protocols. Researchers should consult relevant synthetic chemistry literature and patents for detailed procedures for analogous compounds and adapt them with appropriate safety precautions and optimization.

spectroscopic data for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and expected spectroscopic characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (CAS 183591-72-2). Due to the limited availability of public domain experimental data for this specific positional isomer, this document provides a comprehensive proposed synthesis protocol adapted from established methods for analogous compounds. Furthermore, it details the anticipated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on the chemical structure and data from closely related molecules. This guide is intended to serve as a foundational resource for researchers requiring this compound for their work.

Introduction

This compound is a bifunctional molecule incorporating a protected piperazine ring and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in medicinal chemistry and organic synthesis, allowing for selective modification at the unprotected nitrogen atom or the carboxylic acid. The specific substitution at the 2-position of the piperazine ring offers a distinct structural motif compared to its more common 1-yl isomer. This guide aims to fill the gap in the available technical literature for this compound.

Proposed Synthesis Protocol

Workflow of the Proposed Synthesis:

Caption: Proposed multi-step synthesis of this compound.

Experimental Steps:

Step 1: Synthesis of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

-

Dissolve piperazine-2-carboxylic acid in a mixture of dioxane and water.

-

Add a suitable base, such as sodium bicarbonate, and stir until dissolved.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Reduction to (4-(tert-butoxycarbonyl)piperazin-2-yl)methanol

-

Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add borane-tetrahydrofuran complex (BH₃-THF).

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 3: Oxidation of the Alcohol to the Acetic Acid This transformation can be achieved via a two-step process for better control and yield.

-

3a. Oxidation to the Aldehyde:

-

Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane in portions at room temperature and stir for 1-2 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product, dry the organic layer, and concentrate to obtain the intermediate aldehyde.

-

-

3b. Oxidation of the Aldehyde to the Carboxylic Acid:

-

Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene, followed by a solution of sodium chlorite and sodium dihydrogen phosphate.

-

Stir the reaction at room temperature until the aldehyde is consumed.

-

Acidify the mixture and extract the final product, this compound, with an appropriate organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Data (Expected)

While experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic characteristics based on its functional groups and data from analogous compounds.

Table 1: Expected ¹H NMR Data (in CDCl₃, δ in ppm)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₃ | ~1.45 | Singlet | 9H | tert-butyl group of Boc |

| Piperazine CH, CH₂ | 2.5 - 4.2 | Multiplets | 7H | Complex overlapping signals from the piperazine ring protons |

| CH₂-COOH | ~2.6 | Doublet | 2H | Methylene group adjacent to the carboxylic acid |

| COOH | > 10 | Broad Singlet | 1H | Carboxylic acid proton, exchangeable with D₂O |

Table 2: Expected ¹³C NMR Data (in CDCl₃, δ in ppm)

| Carbon | Chemical Shift (ppm) | Notes |

| C (CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group |

| C (CH₃)₃ | ~80.0 | Quaternary carbon of the tert-butyl group |

| Piperazine Carbons | 40 - 55 | Multiple signals for the four carbons of the piperazine ring |

| CH₂ -COOH | ~35-40 | Methylene carbon adjacent to the carboxylic acid |

| C =O (Boc) | ~155.0 | Carbonyl carbon of the Boc protecting group |

| C =O (Acid) | > 170.0 | Carbonyl carbon of the carboxylic acid |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | CH₂ and CH groups of the piperazine and acetic acid moiety |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Carbonyl of the carboxylic acid dimer |

| C=O Stretch (Boc Urethane) | ~1690 | Strong | Carbonyl of the tert-butoxycarbonyl group |

| C-N Stretch | 1000-1250 | Medium | Stretching vibrations of the piperazine C-N bonds |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 259.15 | Calculated for C₁₁H₂₁N₂O₄⁺ |

| [M+Na]⁺ | 281.13 | Calculated for C₁₁H₂₀N₂NaO₄⁺ |

| [M-H]⁻ | 257.13 | Calculated for C₁₁H₁₉N₂O₄⁻ |

| [M-C₄H₉]⁺ | 203.09 | Loss of the tert-butyl group |

| [M-Boc+H]⁺ | 159.08 | Loss of the entire Boc group |

Conclusion

This technical guide provides a practical, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on reliable and well-documented organic chemistry transformations. The expected spectroscopic data offers a baseline for the characterization of this compound upon its synthesis. It is our hope that this guide will facilitate the work of researchers in medicinal chemistry and related fields who require this specific and valuable building block.

An In-depth Technical Guide to Structural Analogs of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a versatile scaffold in medicinal chemistry. This document details their synthesis, potential therapeutic applications, and available biological data, offering a valuable resource for researchers engaged in drug discovery and development.

Core Structure and Chemical Significance

The core structure, this compound, features a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety at the 2-position. The Boc protecting group allows for selective chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[1]

Structural Analogs and Their Therapeutic Potential

Research efforts have primarily focused on the synthesis and evaluation of analogs with substitutions at the 2-position of the acetic acid moiety, leading to the development of 2-aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid derivatives. These analogs have been investigated for a range of therapeutic applications, most notably in the fields of central nervous system (CNS) disorders and oncology.[1][2]

Aryl-Substituted Analogs

A variety of aryl groups have been introduced at the alpha-position to the carboxylic acid, creating a library of compounds with diverse electronic and steric properties. These modifications are intended to modulate the compound's interaction with specific biological targets.

Table 1: Key Structural Analogs of this compound

| Analog Name | Substitution at Acetic Acid Moiety | Potential Therapeutic Area |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid | 2-Thienyl | Central Nervous System Disorders[2] |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid | 2-Chlorophenyl | Central Nervous System Disorders[1] |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid | 2-Naphthyl | Drug Intermediate |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-methylphenyl)acetic acid | 4-Methylphenyl | Central Nervous System Disorders[2] |

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid | 3-Fluorophenyl | Drug Intermediate |

Synthesis of Structural Analogs

The synthesis of these analogs generally involves the reaction of N-Boc-piperazine with a substituted 2-bromoacetic acid derivative. The following provides a general experimental protocol.

General Experimental Protocol for Synthesis

Scheme 1: General Synthesis of 2-Aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid Analogs

Caption: General reaction scheme for the synthesis of target analogs.

Materials and Methods:

-

N-Alkylation: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, typically potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and the respective aryl-substituted 2-bromoacetic acid ester (1.1 eq) is added dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester intermediate. The crude product is then purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~4-5. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final 2-aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid analog.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific aryl substituent.

Biological Activity and Data

While these compounds are primarily reported as intermediates, some studies have explored the biological activities of more complex molecules derived from them. The piperazine scaffold is a key feature in many compounds targeting the central nervous system. For instance, arylpiperazine derivatives have shown affinity for serotonin and dopamine receptors, suggesting their potential as antipsychotic or anxiolytic agents.[3] Furthermore, some piperazine-containing compounds have been investigated for their anticancer properties.[4]

Currently, there is a limited amount of publicly available quantitative biological data (e.g., IC50, Ki values) for the direct structural analogs listed in Table 1. The primary value of these compounds, as presented in the literature, lies in their role as versatile building blocks for the synthesis of more elaborate and biologically active molecules. Researchers are encouraged to use these intermediates to generate novel compounds and perform detailed biological evaluations.

Experimental Workflows for Biological Evaluation

For researchers aiming to evaluate the biological activity of novel analogs derived from this scaffold, the following experimental workflows are recommended.

In Vitro CNS Receptor Binding Assay Workflow

This workflow is designed to assess the affinity of the synthesized compounds for key CNS receptors implicated in various neurological disorders.

Caption: Workflow for CNS receptor binding assays.

In Vitro Anticancer Cytotoxicity Assay Workflow

This workflow outlines the steps to evaluate the potential of the synthesized analogs to inhibit cancer cell growth.

References

The Strategic Role of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a chiral piperazine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its inherent structural features, including a protected diamine and a carboxylic acid handle, provide a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This technical guide delves into the core applications of this building block, with a particular focus on its role in the development of potent C5a receptor antagonists, supported by experimental insights and data.

A Key Building Block for C5a Receptor Antagonists

A primary and well-documented application of this compound is in the synthesis of antagonists for the complement C5a receptor (C5aR). The C5a receptor, a G protein-coupled receptor, is a key mediator of inflammatory responses. [1][2]Its activation by the anaphylatoxin C5a triggers a cascade of events leading to leukocyte chemotaxis, degranulation, and the release of pro-inflammatory cytokines. [1][2]Consequently, antagonism of C5aR presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

The chiral nature of this compound is crucial for its application in creating stereospecific interactions with the C5a receptor, a critical factor for achieving high potency and selectivity. The piperazine ring serves as a central scaffold, allowing for the precise spatial orientation of pharmacophoric groups that interact with the receptor's binding pocket. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen facilitates controlled, stepwise synthesis, while the acetic acid moiety provides a convenient attachment point for building out the rest of the molecule, typically through amide bond formation.

Patent literature highlights the use of both (R)- and (S)-enantiomers of this compound in the creation of a library of substituted piperazinyl- and piperidinyl- urea and carbamate derivatives as C5a receptor antagonists. These compounds are positioned as potential treatments for C5a-mediated conditions.

Quantitative Data on C5a Receptor Antagonists

| Compound Class | Target | Representative IC50 | Reference |

| Cyclic Hexapeptides | C5a Receptor | 20 nM (PMX53) | [2] |

Signaling Pathway of the C5a Receptor

The C5a receptor (C5aR1) is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins. [1]Upon binding of C5a, the receptor activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which regulate crucial cellular functions such as cell growth, motility, metabolism, survival, and the production of cytokines. [1]Understanding this pathway is critical for the rational design of antagonists that can effectively block these pro-inflammatory signals.

Caption: C5a Receptor (C5aR1) Signaling Cascade.

Experimental Protocols

The synthesis of C5a receptor antagonists using this compound typically involves a multi-step sequence. The following is a generalized experimental workflow based on common synthetic strategies for this class of compounds.

Caption: General Synthetic Workflow.

Step 1: Amide Coupling

The carboxylic acid of this compound is activated and coupled with a desired amine.

-

Reagents: this compound, a selected primary or secondary amine, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure: To a solution of the carboxylic acid, amine, and base in the chosen solvent, the coupling agent is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion, monitored by TLC or LC-MS. The reaction mixture is then typically washed with aqueous solutions to remove excess reagents and byproducts, dried over a desiccant like sodium sulfate, and concentrated under reduced pressure.

Step 2: Boc Deprotection

The Boc protecting group is removed to liberate the secondary amine on the piperazine ring.

-

Reagents: The Boc-protected intermediate and a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane or methanol).

-

Solvent: An appropriate solvent that is stable to the acidic conditions, such as DCM for TFA or the solvent of the HCl solution.

-

Procedure: The Boc-protected compound is dissolved in the solvent and treated with the acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are then removed under reduced pressure. The resulting amine salt is often used directly in the next step or can be neutralized with a base.

Step 3: Urea or Carbamate Formation

The newly exposed secondary amine is reacted with an isocyanate or a chloroformate to form the final urea or carbamate, respectively.

-

Reagents: The deprotected piperazine intermediate, a selected isocyanate or chloroformate, and a base if necessary (e.g., triethylamine or DIPEA).

-

Solvent: A dry, aprotic solvent such as DCM or THF.

-

Procedure: To a solution of the amine (and base, if used), the isocyanate or chloroformate is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The final product is then isolated through standard workup procedures and purified, typically by column chromatography.

Other Potential Applications

The versatile structure of this compound suggests its potential as a building block for a variety of other therapeutic agents. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes. For instance, piperazine derivatives have been explored as CCR5 antagonists for HIV, kinase inhibitors in oncology, and as agents targeting central nervous system receptors. The chiral nature of this particular building block makes it especially attractive for developing selective ligands where stereochemistry is critical for activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with a prominent role in the synthesis of C5a receptor antagonists. Its chiral nature and orthogonal protecting groups allow for the stereocontrolled synthesis of complex molecules designed to interact with specific biological targets. While its application in C5a antagonist development is a key example, the inherent properties of this scaffold suggest a broader potential in the discovery of novel therapeutics for a multitude of diseases. Further exploration of this building block in diverse synthetic campaigns is likely to yield new and potent pharmacological agents.

References

An In-depth Technical Guide to 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a valuable chiral building block in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide focuses on its logical synthesis from commercially available, enantiopure precursors, providing detailed potential synthetic routes, experimental protocols, and the importance of its structural motif in drug discovery.

Introduction

Chiral piperazine scaffolds are integral components in a vast array of pharmaceuticals, prized for their ability to introduce conformational rigidity, improve physicochemical properties, and provide multiple points for diversification. The title compound, this compound, is a β-amino acid derivative of piperazine. The presence of a defined stereocenter at the 2-position and a modifiable acetic acid side chain makes its enantiomers, (R)- and (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, highly sought-after building blocks for the synthesis of complex molecular architectures with specific stereochemical requirements. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogens, further enhancing its synthetic utility.

Physicochemical and Chiral Properties of the Key Precursor

The most practical synthetic route to the target compound begins with the corresponding enantiopure α-amino acid, 4-Boc-piperazine-2-carboxylic acid. Both (R)- and (S)-enantiomers are commercially available.

Table 1: Physicochemical Data for the Chiral Precursor: 4-Boc-piperazine-2-carboxylic acid

| Property | (R)-4-N-Boc-piperazine-2-carboxylic acid | Racemic 4-Boc-piperazine-2-carboxylic acid |

| CAS Number | 192330-11-3[1] | 128019-59-0[2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₄[1] | C₁₀H₁₈N₂O₄[2][3] |

| Molecular Weight | 230.26 g/mol [1][3] | 230.26 g/mol [2][3] |

| Appearance | White to off-white powder or crystals[2] | White to off-white powder or crystals[2] |

| Melting Point | 231-239 °C[1] | 231-239 °C[2][4] |

| Boiling Point | 371.8°C at 760 mmHg (Predicted)[1] | Not available |

| Density | 1.193 g/cm³ (Predicted)[1] | Not available |

| InChI Key | YRYAXQJXMBETAT-SSDOTTSWSA-N[1] | YRYAXQJXMBETAT-UHFFFAOYSA-N[2][3] |

Synthetic Pathways and Methodologies

The synthesis of this compound from its corresponding α-amino acid precursor requires a one-carbon homologation. Two primary synthetic strategies are presented here: the Arndt-Eistert synthesis and a multi-step reduction-activation-cyanation-hydrolysis sequence. Both methods are designed to preserve the crucial stereochemistry at the C2 position.

The Arndt-Eistert reaction is a well-established method for the homologation of carboxylic acids and is particularly effective for converting α-amino acids to β-amino acids with retention of stereochemistry.[2][5][6][7]

Caption: Arndt-Eistert synthesis workflow for homologation.

Experimental Protocol: Arndt-Eistert Synthesis (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific substrate.

-

Acid Chloride Formation: To a solution of (S)-4-Boc-piperazine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add a solution of diazomethane in diethyl ether (2.2 equiv) until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. The excess diazomethane is quenched by the dropwise addition of acetic acid. The solvent is removed under reduced pressure to yield the crude α-diazoketone. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement and Hydrolysis: Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water. Add silver(I) oxide (0.1 equiv) and stir the mixture at room temperature, protecting it from light. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

An alternative, multi-step pathway avoids the use of hazardous diazomethane. This sequence involves the reduction of the carboxylic acid to a primary alcohol, conversion to a leaving group, nucleophilic substitution with cyanide, and subsequent hydrolysis to the desired carboxylic acid.

Caption: Multi-step synthesis via a nitrile intermediate.

Experimental Protocol: Reduction, Activation, Cyanation, and Hydrolysis (General Procedure)

This protocol outlines the key steps in this alternative synthetic route.

-

Esterification and Reduction to the Alcohol:

-

Esterification: To a solution of (S)-4-Boc-piperazine-2-carboxylic acid (1.0 equiv) in a mixture of methanol and dichloromethane, add trimethylsilyldiazomethane (a 2M solution in hexanes, 1.2 equiv) dropwise at room temperature. Stir for 16 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester.

-

Reduction: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add lithium aluminum hydride (1.5 equiv) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.

-

-

Activation of the Alcohol: Dissolve the alcohol (1.0 equiv) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate.

-

Cyanation: Dissolve the crude tosylate (1.0 equiv) in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 equiv) and heat the mixture to 60 °C. Stir until the reaction is complete as monitored by TLC. Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield (S)-2-(4-Boc-piperazin-2-yl)acetonitrile.

-

Hydrolysis to the Carboxylic Acid: Reflux the nitrile (1.0 equiv) in 6M aqueous HCl until the reaction is complete. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

Applications in Drug Discovery

The piperazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[8][9] The introduction of a chiral center and an acetic acid side chain at the 2-position of the piperazine ring, as in the title compound, offers several advantages for drug design:

-

Stereospecific Interactions: The defined stereochemistry allows for precise interactions with chiral biological targets such as enzymes and receptors, potentially leading to increased potency and selectivity.

-

Vector for Further Functionalization: The carboxylic acid group serves as a handle for further chemical modifications, such as amide bond formation, to attach pharmacophores or linkers for PROTACs.

-

Improved Physicochemical Properties: The piperazine moiety can enhance aqueous solubility and bioavailability, while the acetic acid group provides an additional point for hydrogen bonding.

-

Conformational Constraint: The cyclic nature of the piperazine ring restricts the conformational freedom of the molecule, which can be advantageous for binding to specific protein pockets.

Caption: Applications in drug discovery and development.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex, enantiomerically pure molecules for drug discovery. While direct synthetic reports are scarce, this guide has outlined two robust and feasible synthetic pathways starting from the commercially available chiral precursor, 4-Boc-piperazine-2-carboxylic acid. The detailed general protocols for both the Arndt-Eistert homologation and a multi-step reduction-cyanation-hydrolysis sequence provide a solid foundation for researchers to synthesize this important intermediate. The unique structural features of this compound make it a powerful tool for medicinal chemists to explore new chemical space and develop novel therapeutics with improved pharmacological profiles.

References

- 1. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid | C15H22N2O4S | CID 2762253 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Chiral Building Block: A Technical Review of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a chiral piperazine derivative, has emerged as a valuable building block in medicinal chemistry. Its inherent structural features, including a protected piperazine ring and a carboxylic acid moiety, make it a versatile synthon for the construction of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for sequential and site-selective modifications. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors for cancer therapy.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its use as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The piperazine moiety is a common scaffold in kinase inhibitors, often serving as a linker between different pharmacophoric elements and contributing to the overall physicochemical properties of the molecule, such as solubility and cell permeability.

A significant example of its application is in the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline-based inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2][3][4][5][6] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.

Synthesis of a Pyrazolo[1,5-a]quinazoline-based AKT Inhibitor: A Case Study

The following section details the synthesis of a potent pyrazolo[1,5-a]quinazoline-based AKT inhibitor, showcasing the utility of this compound as a chiral starting material.

Experimental Protocol:

The synthesis involves a multi-step sequence, beginning with the coupling of this compound with a substituted aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]quinazoline core, and subsequent deprotection and functionalization.

Step 1: Amide Bond Formation

To a solution of this compound in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). The substituted aminopyrazole is then added, and the reaction mixture is stirred at room temperature until completion.

Step 2: Cyclization to form the Pyrazolo[1,5-a]quinazoline Core

The product from Step 1 is subjected to intramolecular cyclization conditions. This is typically achieved by heating the intermediate in a high-boiling solvent like diphenyl ether or by using a dehydrating agent such as phosphorus oxychloride (POCl3).

Step 3: Deprotection of the Piperazine Nitrogen

The Boc protecting group on the piperazine ring is removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly employed for this purpose. The reaction is usually carried out at room temperature.[7]

Step 4: Final Functionalization

The deprotected piperazine nitrogen is then acylated or alkylated with a desired substituent to yield the final active pharmaceutical ingredient (API). This step is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Quantitative Data Summary:

The following table summarizes typical yields for the key steps in the synthesis of a pyrazolo[1,5-a]quinazoline-based AKT inhibitor.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Amide Coupling | 2-(4-(Boc)piperazin-2-yl)acetic acid, aminopyrazole, HATU, DIPEA, DMF, rt | 75-85 |

| 2 | Cyclization | Heat or POCl3 | 60-70 |

| 3 | Boc Deprotection | TFA, DCM, rt | 90-95 |

| 4 | Final Coupling | Acyl chloride or alkyl halide, base | 70-80 |

Visualizing the Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the general synthetic workflow for the preparation of a pyrazolo[1,5-a]quinazoline-based AKT inhibitor.

Caption: Synthetic workflow for a pyrazolo[1,5-a]quinazoline AKT inhibitor.

Signaling Pathway Involvement

The synthesized AKT inhibitors target a critical signaling pathway implicated in cancer progression. The diagram below illustrates the PI3K/AKT/mTOR pathway and the point of intervention by the synthesized inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway and inhibitor action.

Conclusion

This compound is a key chiral building block that has significantly contributed to the development of novel kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its utility in providing a versatile scaffold for creating potent and selective drug candidates underscores its importance in modern drug discovery. The synthetic strategies and workflows outlined in this guide provide a framework for researchers engaged in the design and synthesis of next-generation targeted therapies for cancer and other diseases. The continued exploration of this and similar chiral synthons will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoloquinazolines: Synthetic strategies and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use. This document is intended for use by trained professionals in a research and development setting.

Chemical Identification and Physical Properties

This compound is a piperazine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 183591-72-2 |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation.[1][2] |

Pictogram:

Toxicological Information

For context, the parent compound, piperazine, has established occupational exposure limits. While these are not directly applicable to the derivative, they provide an indication of the potential hazards associated with the core chemical structure.

| Substance | Limit | Value |

| Piperazine | ACGIH TLV-TWA | 0.03 ppm (inhalable fraction and vapor) |

Disclaimer: The provided exposure limit is for piperazine and should be used as a general guideline for handling piperazine derivatives with caution. It is not a substitute for a substance-specific risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

A general workflow for the safe handling of chemical compounds in a laboratory setting is illustrated below.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of the chemical and its container in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.[1]

Accidental Release Measures

In the event of a spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1]

-

Clean the spill area thoroughly.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

Lack of Quantitative Solubility Data for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Organic Solvents: A Technical Overview

For Immediate Release

[City, State] – Despite a comprehensive review of available scientific literature and chemical databases, no specific quantitative data on the solubility of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid in common organic solvents has been publicly reported. This technical guide is intended for researchers, scientists, and drug development professionals, providing an overview of standard methodologies for determining solubility and a framework for assessing compounds of this nature.

This compound, a bifunctional molecule featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected piperazine ring, is a versatile building block in medicinal chemistry. The Boc protecting group is instrumental in synthetic strategies, enabling selective reactions at other functional sites.[1] Its solubility is a critical parameter influencing reaction conditions, purification, formulation, and ultimately, its utility in drug discovery and development.[2][3]

Experimental Protocols for Solubility Determination

The absence of specific solubility data necessitates experimental determination. The following are standard protocols widely used in the pharmaceutical industry for this purpose.

Equilibrium Solubility Assays (e.g., Shake-Flask Method)

Equilibrium solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4] The shake-flask method is a common technique for this determination.[5]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.[6]

-

Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][6]

Kinetic Solubility Assays

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound that is initially dissolved in an organic solvent (commonly dimethyl sulfoxide, DMSO) and then introduced into an aqueous buffer.[4] While the user requested solubility in organic solvents, a variation of this method can be adapted.

Methodology (Nephelometric Method):

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in the organic solvent of interest in a microtiter plate.

-

Precipitation Measurement: The turbidity or light scattering of each dilution is measured using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.[3][6]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure:

-

Carboxylic Acid Group: This polar group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents. Its acidity will also play a role in solvents with basic properties.

-

Boc-Protected Piperazine Ring: The bulky tert-butoxycarbonyl group increases the lipophilicity of the molecule, which may enhance solubility in less polar organic solvents. The piperazine ring itself contributes to the overall polarity.

-

Crystalline Structure: The solid-state properties, such as the crystal lattice energy, will significantly impact the energy required to dissolve the compound.[6]

Data Presentation: A Framework for Reporting

While specific data is unavailable, the following table provides a recommended structure for presenting experimentally determined solubility data for this compound.

| Organic Solvent | Chemical Class | Solubility (mg/mL) at 25°C | Method |

| Methanol | Alcohol (Protic) | Data to be determined | Shake-Flask |

| Ethanol | Alcohol (Protic) | Data to be determined | Shake-Flask |

| Isopropanol | Alcohol (Protic) | Data to be determined | Shake-Flask |

| Acetonitrile | Nitrile (Aprotic) | Data to be determined | Shake-Flask |

| Ethyl Acetate | Ester (Aprotic) | Data to be determined | Shake-Flask |

| Dichloromethane | Halogenated (Aprotic) | Data to be determined | Shake-Flask |

| Tetrahydrofuran | Ether (Aprotic) | Data to be determined | Shake-Flask |

| Toluene | Aromatic Hydrocarbon | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide | Sulfoxide (Aprotic) | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide | Amide (Aprotic) | Data to be determined | Shake-Flask |

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

The lack of published solubility data for this compound in organic solvents underscores the necessity for experimental determination by researchers utilizing this compound. By employing standardized protocols such as the shake-flask method, accurate and reproducible solubility data can be generated. This information is crucial for optimizing synthetic procedures, developing purification strategies, and advancing the use of this versatile building block in pharmaceutical research and development. It is recommended that future studies involving this compound include the publication of such fundamental physicochemical data to aid the broader scientific community.

References

Methodological & Application

Application Notes: Amide Coupling Protocols for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a common building block in medicinal chemistry. The selection of an appropriate coupling reagent and protocol is crucial for achieving high yields and purity. This document outlines three common and effective methods: HATU, EDC/HOBt, and T3P®.

A general workflow for these reactions is depicted below, starting from the activation of the carboxylic acid to the final purified amide product.

Caption: General experimental workflow for amide coupling reactions.

Comparison of Common Amide Coupling Protocols

The choice of coupling reagent can significantly impact reaction efficiency, yield, and the level of side products. The table below summarizes key aspects of three widely used protocols for the coupling of this compound.

| Coupling Reagent | Base | Solvent | Typical Time | Temperature | Reported Yield Range | Key Advantages |

| HATU | DIPEA, TEA | DMF, DCM | 30 min - 4 h | 0 °C to RT | 85-98% | High efficiency, fast reaction times, low epimerization.[1][2] |

| EDC/HOBt | DIPEA, DMAP | DMF, DCM | 12 - 24 h | 0 °C to RT | 70-90% | Cost-effective, water-soluble byproducts are easily removed.[3][4] |

| T3P® | Pyridine, DIPEA | EtOAc, Me-THF | 1 - 16 h | 0 °C to 70 °C | 80-95% | Low epimerization, water-soluble byproducts, excellent safety profile.[5][6][7] |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[1]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method uses a carbodiimide (EDC) for activation, along with an additive (HOBt) to improve efficiency and suppress racemization.[9][10]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous DMF or DCM

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]

-

Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quench the reaction with water and extract with EtOAc.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and safe coupling reagent known for producing high yields with low epimerization. Its byproducts are water-soluble, simplifying purification.[5][7]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

T3P® (50% solution in EtOAc or DMF) (1.5 eq)

-

Pyridine or DIPEA (3.0-4.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous Na₂CO₃ solution

-

10% aqueous citric acid solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen anhydrous solvent (e.g., 2-MeTHF).[11]

-

Add the base (e.g., DIPEA, 4.0 eq).[11]

-

Add the T3P® solution (1.5 eq) dropwise to the mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 2-16 hours, or heat if necessary (e.g., 50-70 °C) for less reactive amines.[11]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with EtOAc and wash sequentially with 10% aqueous citric acid, saturated aqueous Na₂CO₃, and brine.[11]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product via silica gel chromatography if necessary.

Reagent Selection Guide

The choice between these coupling reagents often depends on the specific substrate, scale, and desired purity. The following diagram illustrates the classification and key features of these common coupling agents.

Caption: Classification of common amide coupling reagents.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. scribd.com [scribd.com]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

Application of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block for incorporating a piperazine moiety into peptide chains using solid-phase peptide synthesis (SPPS). The introduction of the piperazine scaffold can impart unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development.

Application Notes

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in a variety of approved drugs.[1][2][3] Its incorporation into peptides to create peptidomimetics can enhance therapeutic properties such as enzymatic stability, bioavailability, and target selectivity.[4] The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be critical for receptor binding.[4]

Key applications for peptides synthesized using this compound include:

-

Scaffold for Peptidomimetics: The piperazine unit can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[4]

-

Synthesis of Diketopiperazines (DKPs): Piperazine-containing peptides are valuable precursors for the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.[4][5]

-

Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in drugs that act on the central nervous system. Solid-phase synthesis facilitates the rapid generation of analog libraries for screening.[4]

-

Enhancement of Pharmacokinetic Properties: The piperazine moiety can improve the solubility and basicity of a peptide, which can positively impact its pharmacokinetic profile.[1]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for the synthesis of complex peptide analogs incorporating the piperazine scaffold.[4]

Resin Selection and Loading

For the synthesis of peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its mild cleavage conditions.[4]

Protocol 1: Immobilization of this compound on 2-CTC Resin

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[4]

-

Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).[4]

-

Immobilization Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[4]

-

Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[4]

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[4]

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[4]

-

Drying: Dry the resin under a vacuum to a constant weight. The loading of the piperazine building block can be determined gravimetrically.[4]

Peptide Chain Elongation